N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide
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Overview
Description
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide is a multi-substituted conjugated diene compound. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its conjugated double bonds and the presence of an anilino group, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion
Chemical Reactions Analysis
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the anilino group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of biologically active compounds and functional materials.
Biology: The compound’s structural properties make it useful in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide involves its interaction with molecular targets through its conjugated double bonds and anilino group. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity.
Comparison with Similar Compounds
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide can be compared with other similar compounds such as:
Pellitorine: A natural compound with a 2,4-dienamide moiety known for its antibacterial and anticancer activities.
Piperovatine: Another natural compound with anti-inflammatory and antifungal properties.
Trichostatin A: A compound with a similar structure that exhibits antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting fluorescence properties, which are not commonly observed in other similar compounds.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-3-14-17(19(23)20-16-12-8-5-9-13-16)21-18(22)15-10-6-4-7-11-15/h2-14H,1H3,(H,20,23)(H,21,22)/b3-2+,17-14- |
InChI Key |
CPZFPALHZKINHU-CMDGGOQZSA-N |
Isomeric SMILES |
C/C=C/C=C(/C(=O)NC1=CC=CC=C1)\NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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